molecular formula C16H13N4O9PS B14430353 4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 77394-55-9

4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B14430353
CAS No.: 77394-55-9
M. Wt: 468.3 g/mol
InChI Key: UFOWHPDKJWPTMS-UHFFFAOYSA-N
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Description

4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features both azo and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Azo Group: The azo group is usually formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of Phosphono and Sulpho Groups: These groups are introduced through specific substitution reactions on the aromatic rings.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo and pyrazole moieties.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, sulfonating agents, nitrating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the azo and pyrazole groups.

    Reduction Products: Amines derived from the reduction of the azo group.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.

    Chemical Reactions: Acts as a catalyst or intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-5-oxo-4-((3-phosphonophenyl)azo)-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid derivatives: Compounds with similar structures but different substituents.

    Other Azo Compounds: Compounds containing the azo group, such as azobenzene.

    Other Pyrazole Compounds: Compounds containing the pyrazole ring, such as pyrazole itself.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler compounds.

Properties

CAS No.

77394-55-9

Molecular Formula

C16H13N4O9PS

Molecular Weight

468.3 g/mol

IUPAC Name

5-oxo-4-[(3-phosphonophenyl)diazenyl]-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C16H13N4O9PS/c21-15-13(18-17-9-2-1-3-11(8-9)30(24,25)26)14(16(22)23)19-20(15)10-4-6-12(7-5-10)31(27,28)29/h1-8,13H,(H,22,23)(H2,24,25,26)(H,27,28,29)

InChI Key

UFOWHPDKJWPTMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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